molecular formula C15H14N2S B13410837 Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine

Cat. No.: B13410837
M. Wt: 254.4 g/mol
InChI Key: GGFYWXBSNMOKOK-UHFFFAOYSA-N
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Description

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine (C₁₅H₁₅N₂S, MW: 263.36 g/mol) is a benzothiazole-derived aromatic amine characterized by a 6-methyl-substituted benzothiazole ring linked to a phenyl group, which is further functionalized with a methylamine moiety. Commercial availability of related derivatives has been discontinued, suggesting challenges in large-scale synthesis or stability .

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C15H14N2S/c1-10-3-8-13-14(9-10)18-15(17-13)11-4-6-12(16-2)7-5-11/h3-9,16H,1-2H3

InChI Key

GGFYWXBSNMOKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 2-Amino-5-methylbenzenethiol with 4-Aminobenzoic Acid

This is the most commonly reported method, involving cyclization and condensation reactions under acidic conditions:

  • Starting Materials:

    • 2-Amino-5-methylbenzenethiol (provides the benzothiazole sulfur and nitrogen)
    • 4-Aminobenzoic acid (provides the phenyl ring with amine substituent)
  • Reaction Conditions:

    • Polyphosphoric acid (PPA) as a cyclization and dehydrating agent
    • Heating at 220 °C for about 4 hours
  • Procedure:

    • Mix 2-amino-5-methylbenzenethiol and 4-aminobenzoic acid in polyphosphoric acid.
    • Heat the mixture to 220 °C for 4 hours to promote ring closure and formation of the benzothiazole core linked to the aminophenyl group.
    • Cool the reaction mixture and pour into ice-cold aqueous sodium carbonate to neutralize and precipitate the product.
    • Extract the product with ethyl acetate, wash, dry, and purify by silica gel column chromatography using petroleum ether and ethyl acetate (4:1 v/v).
    • Obtain the product as a brown solid with yields reported around 90%.
Step Reagents/Conditions Purpose Yield (%)
1 2-Amino-5-methylbenzenethiol + 4-Aminobenzoic acid + PPA, 220 °C, 4 h Cyclization to benzothiazole derivative 90
2 Neutralization with Na2CO3, extraction, chromatography Purification -

Alternative Synthesis via Reaction of p-Toluidine and Sulfur

  • Starting Materials: p-Toluidine (4-methyl aniline) and elemental sulfur
  • Conditions:
    • Elevated temperatures (300–450 °C)
    • Elevated pressures (30–100 atmospheres)
  • Process:
    • p-Toluidine reacts with sulfur under high temperature and pressure to form 2-(4-aminophenyl)-6-methyl-benzothiazole.
    • This method is suited for continuous operation and industrial scale synthesis, providing high yields of the benzothiazole core with methyl substitution.

Functional Group Modification and Purification

  • After synthesis of the benzothiazole core, the amine group can be further modified or protected depending on the desired final compound.
  • Purification is typically done via recrystallization or silica gel chromatography.
  • Characterization methods include TLC monitoring, melting point determination, FTIR, and NMR spectroscopy to confirm structure and purity.

Analytical Data Supporting Preparation

Analytical Method Observations/Results
Thin Layer Chromatography (TLC) Used to monitor reaction progress and purity
Melting Point Reported melting points consistent with pure compounds (e.g., ~120–150 °C depending on derivative)
FTIR Spectroscopy Characteristic NH stretching (~3360 cm⁻¹), aromatic C=C, and benzothiazole ring vibrations
¹H-NMR Spectroscopy Signals corresponding to aromatic protons, methyl group (~2.3 ppm), and amine protons (singlet near 4–5 ppm)
Yield High yields reported (~90%) for the PPA method

Summary Table of Preparation Methods

Method No. Starting Materials Conditions Yield (%) Notes
1 2-Amino-5-methylbenzenethiol + 4-Aminobenzoic acid Polyphosphoric acid, 220 °C, 4 h ~90 Common laboratory method, high purity
2 p-Toluidine + Sulfur 300–450 °C, 30–100 atm pressure High Industrial scale, continuous process

Research Findings and Applications Related to Preparation

  • The methyl substitution at position 6 of benzothiazole influences biological activity and metabolic stability, as shown in antitumor studies of related benzothiazoles.
  • The amine group on the phenyl ring is key for interactions with biological targets such as enzymes and receptors.
  • The preparation methods allow for structural modifications that can tune biological activity and physicochemical properties, important for drug development.

Chemical Reactions Analysis

Types of Reactions

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and synthesis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Synthesis Highlights References
Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine C₁₅H₁₅N₂S 263.36 6-Me-benzothiazole, methylamine Hypothesized enhanced lipophilicity vs. non-methylated analogs
[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amine C₁₄H₁₃N₂S 249.33 6-Me-benzothiazole, primary amine Discontinued commercially; simpler synthesis pathway
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 346.35 Benzothiazole, triazole, 2-NO₂-phenyl Synthesized via K₂CO₃/DMSO (67% yield); nitro group enhances electrophilicity
N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine C₁₆H₁₄N₄OS₂ 342.44 Imidazo-thiazole, 4-MeO-phenyl Methoxy group improves solubility; characterized via NMR/IR
Bis-(benzothiazol-2-yl)-amines C₁₄H₁₀N₄S₂ 314.39 Dual benzothiazole groups Planar structure with strong π-π interactions; solid-state stability

Key Comparisons

Substituent Effects on Physicochemical Properties Lipophilicity: Methyl groups (e.g., 6-Me-benzothiazole in the target compound) enhance lipophilicity compared to primary amines ([4-(6-methyl-benzothiazol-2-yl)phenyl]amine) or polar nitro/methoxy groups . Solubility: Methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-imidazo-thiazole) exhibit improved aqueous solubility due to the electron-donating methoxy group .

Synthesis and Stability

  • Yield and Conditions : The target compound’s analogs are synthesized via refluxing in polar aprotic solvents (e.g., DMF, DMSO) with bases (K₂CO₃, Cs₂CO₃), yielding 62–80% for benzothiazole-aryl amine conjugates . Bis-benzothiazolyl amines require stringent anhydrous conditions due to moisture sensitivity .
  • Stability : this compound’s methyl group may improve stability compared to imine-linked derivatives (e.g., naphthylmethylene analogs), which are prone to hydrolysis .

Material Science: Bis-benzothiazolyl amines exhibit strong solid-state interactions, making them candidates for optoelectronic materials .

Biological Activity

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine, a compound featuring a benzothiazole moiety, has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article synthesizes current research findings, including case studies, data tables, and insights into its mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a methyl group attached to a benzothiazole ring, which is further substituted with a phenyl group. Its molecular formula is C13_{13}H12_{12}N2_2S, with a molecular weight of approximately 232.31 g/mol. The presence of the benzothiazole unit is crucial for its biological activity.

Antitumor Activity

This compound has shown significant potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have demonstrated IC50_{50} values in the low micromolar range against cancer cells like MCF-7 and HeLa .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-71.61 ± 1.92Bcl-2 inhibition
Compound BHeLa1.98 ± 1.22Apoptosis induction
This compoundVariousTBDTBD

Enzyme Inhibition

The compound has been investigated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression and inflammation. Inhibition of MAGL can lead to increased levels of endocannabinoids, which may exert anti-tumor effects.

Case Study: MAGL Inhibition
In a study focusing on the structure-activity relationship (SAR), it was found that modifications to the benzothiazole ring significantly enhanced MAGL inhibition, suggesting that the methyl group at the 6-position plays a pivotal role in binding affinity.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
Compound CStaphylococcus aureus46.9Bacteriostatic
Compound DEscherichia coli93.7Bactericidal
This compoundTBDTBD

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The compound's structural features allow it to bind effectively to enzymes like MAGL.
  • Cellular Uptake : The lipophilicity imparted by the methyl groups enhances cellular penetration.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

Q & A

Q. What are the established synthetic protocols for Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 2-aminobenzothiazole derivatives with substituted anilines. Key steps include:

  • Reagent selection : Use of acetic acid as a catalyst in ethanol under reflux (60–80°C) for 6–12 hours .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .
  • Yield optimization : Higher yields (75–85%) are achieved with microwave-assisted synthesis, reducing reaction time by 40% compared to conventional heating .
MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Conventional refluxAcetic acidEthanol801268
Microwave-assistedAcetic acidEthanol100482
Flow reactorNoneTHF1200.578

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.8 ppm) and quaternary carbons (δ 155–160 ppm) .
  • IR : Stretching vibrations for C=N (1620 cm1^{-1}) and C-S (690 cm1^{-1}) confirm the benzothiazole core .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (±0.01°) and torsional strain in the phenyl-benzothiazole linkage .

Q. What in vitro biological screening models assess its pharmacological potential?

  • Antimicrobial assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • HDAC inhibition : IC50_{50} = 3.4 µM against HDAC3 in fluorogenic assays .
  • Molecular docking : AutoDock Vina predicts binding affinity (-9.2 kcal/mol) to HDAC3's catalytic pocket .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthesis and predict reactivity?

  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) calculate reaction enthalpies (±2.4 kcal/mol error) for intermediates .
  • Transition-state analysis : Identifies rate-limiting steps (e.g., cyclization energy barrier = 18 kcal/mol) .
  • Solvent effects : COSMO-RS models predict ethanol as optimal solvent (dielectric constant ε = 24.5) .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Dose-response validation : Replicate HDAC3 inhibition (IC50_{50}) across multiple labs to rule out assay-specific artifacts .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to confirm selectivity (≥100-fold vs. HDAC1/2) .
  • Metabolic stability : Liver microsome assays (e.g., human CYP3A4) assess half-life (t1/2_{1/2} = 45 min) to explain variability in in vivo studies .

Q. What methodologies enhance regioselectivity in benzothiazole functionalization?

  • Directed C-H activation : Pd(OAc)2_2 catalyzes ortho-arylation (yield: 72%) using directing groups (-NH2_2) .
  • Microwave-assisted substitution : Selective bromination at C4 (90% yield) under Br2_2/HOAc at 60°C .
  • Protecting group strategy : Boc-protection of the amine enables selective coupling at the benzothiazole sulfur .

Data Contradiction Analysis

Q. Why do HDAC3 inhibition results vary between fluorogenic and cell-based assays?

  • Fluorogenic assay : Measures direct enzymatic inhibition (IC50_{50} = 3.4 µM) but may overlook cellular permeability .
  • Cell-based assays : Account for membrane penetration (logP = 2.8) but show higher IC50_{50} (8.7 µM) due to efflux pumps .
  • Resolution : Use parallel artificial membrane permeability assays (PAMPA) to correlate logD (2.5) with cellular activity .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive projects .
  • Characterization : Combine XRD (SHELX-refined) with 15N^{15}N-NMR for nitrogen environment analysis .
  • Biological profiling : Validate hits in ≥3 independent assays to mitigate false positives .

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